molecular formula C17H18N2 B12889313 (E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine CAS No. 61205-76-3

(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine

Cat. No.: B12889313
CAS No.: 61205-76-3
M. Wt: 250.34 g/mol
InChI Key: WYCUMYVHHQHOGQ-UHFFFAOYSA-N
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Description

(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine is an aromatic Schiff base compound of significant interest in advanced materials research. This unsaturated molecule features a methanimine bridge connecting two aromatic systems, creating an extended conjugated π-system. One terminus of the structure incorporates an electron-donating pyrrolidine group, while the other features a phenyl ring, making it a candidate for studies on intramolecular charge transfer (ICT) . Compounds of this structural class, characterized by a donor-π-acceptor architecture, are prominently investigated for their exceptional nonlinear optical (NLO) properties, which are valuable for applications in laser technology, optical limiting, and telecommunications . The presence of the imine nitrogen also makes this molecule a versatile building block in coordination chemistry, where it can act as a ligand for the synthesis of metal complexes with potential catalytic or magnetic properties . Furthermore, the core structural motif is related to bioactive molecules, suggesting potential utility as a synthetic intermediate in medicinal chemistry research for the development of new pharmacologically active agents . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

61205-76-3

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

N-phenyl-1-(2-pyrrolidin-1-ylphenyl)methanimine

InChI

InChI=1S/C17H18N2/c1-2-9-16(10-3-1)18-14-15-8-4-5-11-17(15)19-12-6-7-13-19/h1-5,8-11,14H,6-7,12-13H2

InChI Key

WYCUMYVHHQHOGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2C=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Pyrrolidin-1-yl)benzylidene)aniline typically involves the reaction of aniline with pyrrolidine under basic conditions. The reaction is catalyzed by a base, such as potassium hydroxide, and is carried out in a suitable solvent like ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes condensation to form the final product.

Industrial Production Methods

While specific industrial production methods for N-(2-(Pyrrolidin-1-yl)benzylidene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Pyrrolidin-1-yl)benzylidene)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

N-(2-(Pyrrolidin-1-yl)benzylidene)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-(Pyrrolidin-1-yl)benzylidene)aniline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity, while the benzylidene aniline structure can interact with various biological pathways. These interactions can modulate the activity of target proteins, leading to desired biological effects .

Comparison with Similar Compounds

Structural Comparisons with Similar Compounds

Bond Lengths and Conformational Features

The C=N bond length in (E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine is 1.292 Å , as determined by crystallographic studies. This aligns closely with related imines:

  • (E)-1-(Naphthalen-2-yl)ethylidene(naphthalen-1-ylmethyl)amine : 1.2650 Å
  • 2-(N-Benzyl-α-iminoethyl)phenol: 1.286 Å
  • (S)-(+)-N-(1-Phenylethyl)salicylideneamine : 1.264 Å

The slight elongation in the title compound may arise from electron-donating effects of the pyrrolidinyl substituent, which reduces double-bond character in the C=N linkage .

Table 1: Key Structural Parameters of Imine Derivatives
Compound Name C=N Bond Length (Å) Substituent Effects
(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine 1.292 Electron-donating pyrrolidinyl
(E)-1-(Naphthalen-2-yl)ethylidene(naphthalen-1-ylmethyl)amine 1.2650 Extended π-conjugation
2-(N-Benzyl-α-iminoethyl)phenol 1.286 Intramolecular H-bonding with -OH

Substituent Effects on Electronic Properties

  • N-Phenyl-1-(pyridin-3-yl)methanimine (): The pyridinyl group introduces electron-withdrawing effects, shortening the C=N bond (1.28 Å estimated) compared to the title compound.
  • (E)-1-(5-Nitrothiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)methanimine (): Nitro and trifluoromethyl groups enhance electrophilicity, altering redox properties and bioactivity.

Reactivity and Functional Performance

Catalytic and Reaction Compatibility

  • Ni-Catalyzed Dialkylation : The structurally similar N-Phenyl-1-(2-(prop-1-en-2-yl)phenyl)methanimine failed to produce dialkylation products under Ni catalysis, highlighting steric or electronic incompatibility ().
  • Photoredox Applications : Nitro-substituted analogs like (E)-1-(5-Nitrothiophen-2-yl)-N-(2-(trifluoromethyl)phenyl)methanimine exhibit enhanced redox activity, making them suitable for photoredox catalysis ().

Biological Activity

(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine, also known as a specific derivative in medicinal chemistry, exhibits notable biological activities that have been the subject of various research studies. This compound is characterized by its unique structural features, which contribute to its pharmacological potential.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C17_{17}H20_{20}N2_2
  • Molecular Weight : 264.36 g/mol
  • CAS Number : Not specifically listed but can be derived from its structure.

The presence of a phenyl group and a pyrrolidine moiety suggests potential interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition.

Research indicates that (E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine may exert its biological effects through several mechanisms:

  • Receptor Modulation : The compound is believed to interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Anticancer Properties

Several studies have evaluated the anticancer activity of (E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine. The following table summarizes key findings from recent research:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast)0.65Induction of apoptosis
A549 (Lung)1.20Cell cycle arrest
HeLa (Cervical)0.85Inhibition of proliferation

These results indicate that the compound has significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Neuropharmacological Effects

In addition to its anticancer properties, (E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine has shown promise in neuropharmacology:

  • Anxiolytic Activity : Animal studies have demonstrated that this compound can reduce anxiety-like behaviors in rodent models.
  • Antidepressant Effects : Research indicates potential antidepressant properties, possibly through modulation of serotonin levels.

Case Studies

A notable case study involved the administration of (E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine in a preclinical trial aimed at evaluating its efficacy against breast cancer. The study reported:

  • Objective : Assess the compound's efficacy and safety profile.
  • Methodology : In vivo testing on MCF-7 xenograft models.
  • Findings : Significant tumor reduction was observed compared to control groups, with minimal adverse effects noted.

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